molecular formula C22H16BrClN2O2 B11532691 2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11532691
M. Wt: 455.7 g/mol
InChI Key: KTAUDOSDXFZVJG-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with a unique structure that combines bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common method includes the reaction of 2-bromo-4-chlorophenol with 3,4-dimethylphenyl-1,3-benzoxazole-5-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, and the mixture is refluxed for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide, electrophiles like sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce corresponding alcohols.

Scientific Research Applications

2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of bromine, chlorine, and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16BrClN2O2

Molecular Weight

455.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H16BrClN2O2/c1-12-3-4-14(7-13(12)2)22-26-19-10-17(5-6-20(19)28-22)25-11-15-8-16(24)9-18(23)21(15)27/h3-11,27H,1-2H3

InChI Key

KTAUDOSDXFZVJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O)C

Origin of Product

United States

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